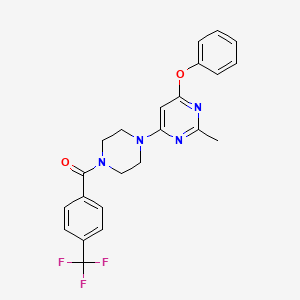
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
A study by Prinz et al. (2017) detailed the synthesis of N-heterocyclic methanones derived from phenoxazine and phenothiazine, which demonstrated significant antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. These compounds induced G2/M phase cell cycle blockade, suggesting their potential as novel and potent tubulin polymerization inhibitors (Prinz et al., 2017).
Antibacterial Activity
Nagaraj et al. (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity against several human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj et al., 2018).
Molecular Docking and Estrogen Receptor Binding
Research by Parveen et al. (2017) involved the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated for their cytotoxic activities against human breast cancer cell lines and their estrogen receptor binding affinity. This study highlights the role of structural elements in enhancing antiproliferative activities, offering insights into the design of compounds with improved therapeutic profiles (Parveen et al., 2017).
Antimicrobial and Synthetic Applications
A study by Ramudu et al. (2017) focused on the synthesis of new molecular entities derived from pipradol with antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Ramudu et al., 2017).
Environmental Monitoring
Borova et al. (2015) developed a methodology for the determination of new psychoactive substances in wastewater, including synthetic cannabinoids and piperazines. This research underscores the importance of analytical methods in environmental monitoring and the assessment of substance use in communities (Borova et al., 2015).
Eigenschaften
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-5-3-2-4-6-19)29-11-13-30(14-12-29)22(31)17-7-9-18(10-8-17)23(24,25)26/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBZHOAIMWURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

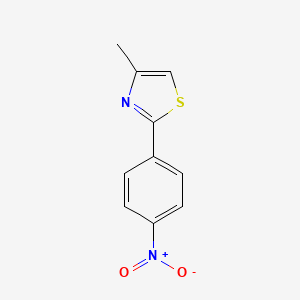
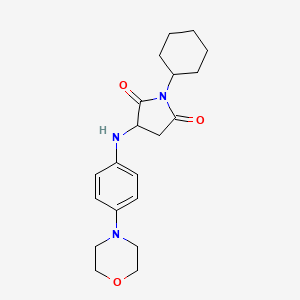
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)
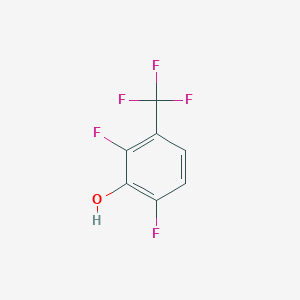
![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)
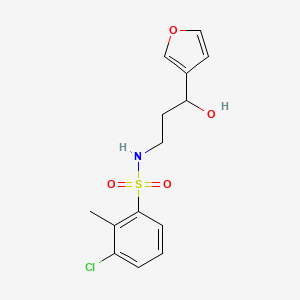
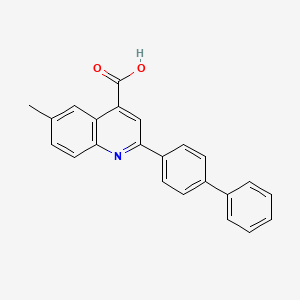
![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
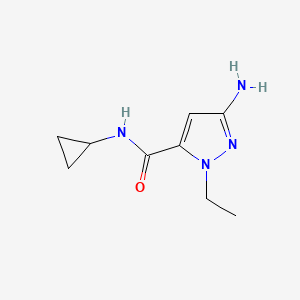
![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)
